molecular formula C33H44NOPS B12503935 N-{[2-(dicyclohexylphosphanyl)phenyl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(dicyclohexylphosphanyl)phenyl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12503935
M. Wt: 533.7 g/mol
InChI Key: XOQCFCSVKDTFQO-UHFFFAOYSA-N
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Description

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines a phosphanyl group, a naphthalene ring, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of 2-(dicyclohexylphosphanyl)phenyl bromide with naphthalen-1-ylmethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with 2-methylpropane-2-sulfinyl chloride to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The phosphanyl group can be reduced to form phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide group can interact with biological molecules, potentially inhibiting enzyme activity or modulating protein functions. The naphthalene ring provides structural stability and enhances the compound’s ability to interact with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
  • N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
  • N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfonamide

Uniqueness

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group, a naphthalene ring, and a sulfinamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C33H44NOPS

Molecular Weight

533.7 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3

InChI Key

XOQCFCSVKDTFQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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